5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and pyrazole) likely contributes to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds, including pyrazolopyrimidines and pyrazolopyridines, has been explored extensively due to their significant biological activities. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, highlighting the role of these compounds in medicinal chemistry research. The structure-activity relationship (SAR) analysis provided insights into how different substitutions on the pyrazolopyrimidine scaffold influence their biological activities (Rahmouni et al., 2016).
Antimicrobial and Antitumor Properties
Several studies have focused on synthesizing and assessing the antimicrobial and antitumor properties of pyrazolopyridine derivatives. For example, the synthesis of novel pyrazolopyridine derivatives and their screening against various bacterial strains showed moderate to good antibacterial activity, indicating their potential use in developing new antimicrobial agents (Panda et al., 2011). Furthermore, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, revealing some compounds with promising cytotoxicity (Hassan et al., 2014).
Enzymatic Activity Enhancement
Research into the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters has shown that some newly prepared compounds have a potent effect on increasing the reactivity of cellobiase, an enzyme involved in the degradation of cellulose. This finding suggests potential applications in biotechnology and bioenergy, where enhancing enzymatic activity could lead to more efficient biomass conversion processes (Abd et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-17(13-22-24(14)16-5-3-2-4-6-16)19(25)21-9-11-23-10-7-15-8-12-27-18(15)20(23)26/h2-8,10,12-13H,9,11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIOQJIYYXOLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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